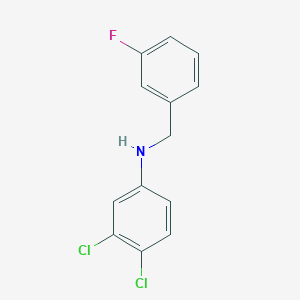

3,4-Dichloro-N-(3-fluorobenzyl)aniline

Description

Chemical Structure and Properties

3,4-Dichloro-N-(3-fluorobenzyl)aniline (CAS: 1036555-59-5) is an aromatic amine derivative characterized by a dichlorinated aniline core (3,4-dichloro substitution) and a 3-fluorobenzyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₀Cl₂FN, with a molecular weight of 270.13 g/mol . The compound’s structure combines electron-withdrawing chlorine and fluorine substituents, influencing its electronic and steric properties, which are critical in synthetic and pharmacological applications.

Such derivatives are frequently employed as intermediates in pharmaceuticals, particularly in the development of kinase inhibitors and antitumor agents .

Properties

IUPAC Name |

3,4-dichloro-N-[(3-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2FN/c14-12-5-4-11(7-13(12)15)17-8-9-2-1-3-10(16)6-9/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPMBGDCFOEUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(3-fluorobenzyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dichloroaniline and 3-fluorobenzyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 3,4-dichloroaniline is dissolved in an appropriate solvent like ethanol or dimethylformamide (DMF). The 3-fluorobenzyl chloride is then added dropwise to the solution under stirring. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Research

Recent studies have highlighted the compound's potential as a precursor for synthesizing anticancer agents. Its structural similarity to known inhibitors allows it to interact with biological targets effectively. For instance, derivatives of similar compounds have demonstrated inhibitory activity against enzymes involved in cancer progression, such as autotaxin (ATX), which is implicated in tumor growth and metastasis . The incorporation of halogen substituents like chlorine and fluorine enhances binding affinity to these targets, potentially leading to the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action typically involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell proliferation and survival. For example, compounds structurally related to 3,4-Dichloro-N-(3-fluorobenzyl)aniline have shown competitive inhibition against ATX, with IC50 values indicating potent activity . This suggests that similar derivatives could be synthesized to optimize efficacy against various cancer types.

Agrochemical Applications

Development of Herbicides and Pesticides

The compound's ability to interact with biological systems extends to its potential use in agrochemicals. Research indicates that compounds with similar structures can act as herbicides or insecticides by targeting specific biochemical pathways in plants and pests. The halogen substitutions in this compound may enhance its effectiveness by improving its stability and bioactivity in agricultural settings.

Material Science

Synthesis of Advanced Materials

In material science, this compound can serve as a building block for creating novel polymers or materials with specific electronic or optical properties. The incorporation of halogens can modify the physical properties of the resulting materials, making them suitable for applications in electronics or photonics.

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(3-fluorobenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering signal transduction pathways.

Comparison with Similar Compounds

Positional Isomers of Fluorobenzyl Substituents

The position of the fluorine atom on the benzyl group significantly alters physicochemical properties:

| Compound | CAS | Substituent Position | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3,4-Dichloro-N-(2-fluorobenzyl)aniline | 723753-73-9 | 2-fluorobenzyl | 270.13 | Higher steric hindrance; reduced solubility |

| 3,4-Dichloro-N-(3-fluorobenzyl)aniline | 1036555-59-5 | 3-fluorobenzyl | 270.13 | Balanced electronic effects; moderate reactivity |

| 3,4-Dichloro-N-(4-fluorobenzyl)aniline | 356531-56-1 | 4-fluorobenzyl | 270.13 | Enhanced resonance stabilization; higher thermal stability |

Substituent Variation on the Aniline Core

Modifications to the aniline core’s substitution pattern influence reactivity and application:

| Compound | CAS | Substituents | Key Differences |

|---|---|---|---|

| 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 | Chloro + benzyloxy ether | Ether linkage improves solubility; reduced electrophilicity |

| 3-Chloro-N-(3-fluorobenzyl)-2-methylaniline | 1036531-56-2 | Additional methyl group | Increased steric bulk; potential for hindered reactions |

| 3,4-Dichloro-N-(cyclopropylmethyl)aniline | 2138564-14-2 | Cyclopropylmethyl group | Enhanced lipophilicity; suited for CNS-targeting drugs |

- Functional Group Impact : The benzyloxy ether in 3-Chloro-4-(3-fluorobenzyloxy)aniline introduces polarity, contrasting with the hydrophobic fluorobenzyl group in the parent compound .

- Steric Modifications : Methyl or cyclopropylmethyl substituents (e.g., CAS 2138564-14-2) alter steric profiles, affecting binding affinities in biological systems .

Key Research Findings

- Biological Activity : Analogues such as 3-chloro-4-((3-fluorobenzyl)oxy)aniline are intermediates in antitumor quinazoline derivatives, highlighting the role of halogenated anilines in drug discovery .

- Thermal Stability : Para-fluorobenzyl derivatives (e.g., 3,4-Dichloro-N-(4-fluorobenzyl)aniline) show higher thermal stability compared to ortho- or meta-isomers, attributed to resonance effects .

- Solubility Trends : Fluorine substitution at the 3-position provides a balance between lipophilicity and polarity, making this compound a versatile intermediate in organic synthesis .

Biological Activity

3,4-Dichloro-N-(3-fluorobenzyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHClF$$$$N

CAS Number : 1036555-59-5

The compound features a dichloro and a fluorobenzyl substituent on the aniline structure, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and may facilitate binding to hydrophobic pockets in proteins.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures exhibit antimicrobial properties. The halogenated anilines can disrupt bacterial cell membranes or interfere with metabolic pathways.

- Enzyme Inhibition :

- Toxicity Profiles :

Case Study 1: Antimicrobial Effects

A study conducted on structurally related compounds revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.

Case Study 2: Enzyme Interaction

In vitro assays showed that this compound inhibited the activity of specific cytochrome P450 isoforms. The inhibition was characterized by a dose-dependent response, with IC values indicating potent enzyme interaction.

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-N-(3-fluorobenzyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, substituting chlorine atoms on an aniline derivative with a 3-fluorobenzyl group under alkaline conditions (e.g., using K₂CO₃ in DMF) at 80–100°C can yield the target compound. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 for aniline:benzyl halide) and reaction time (12–24 hours) to minimize by-products like di-substituted impurities. Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Example Reaction Conditions :

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3,4-Dichloroaniline + 3-Fluorobenzyl bromide | DMF | 90 | 18 | 72–85 |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm, benzyl -CH₂- at δ 4.3–4.7 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<0.5% purity threshold) and quantify molecular ions ([M+H]⁺ at m/z ~295) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and torsional strain induced by steric hindrance from chlorine/fluorine substituents.

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence the compound’s crystallographic packing, and what challenges arise in structure determination?

- Methodological Answer : The chlorine and fluorine atoms create dipole-dipole interactions and halogen bonding, leading to dense crystal packing. Challenges include:

- Disorder in Benzyl Groups : Use SHELXD for phase refinement and Olex2 for modeling disordered regions.

- Thermal Motion Artifacts : Low-temperature (100 K) data collection reduces atomic displacement parameters.

- Twinned Crystals : Employ twin refinement protocols in SHELXL (e.g., BASF scaling) for overlapping lattices .

Q. What strategies resolve contradictions in bioactivity data reported for this compound across enzymatic assays?

- Methodological Answer : Discrepancies may arise from:

- Solvent Effects : Compare activity in polar (DMSO) vs. non-polar (THF) solvents to assess solubility-driven artifacts .

- Isotopic Tracers : Use ¹³C/¹⁵N-labeled analogs (e.g., aniline-¹³C₆ ) to track metabolic pathways and confirm target engagement.

- Enzyme Isoforms : Validate selectivity via knockdown models (e.g., CRISPR-Cas9 for cytochrome P450 isoforms) to isolate confounding interactions .

Q. How can computational models predict the environmental fate and degradation pathways of this compound in soil systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., AMBER) to model adsorption coefficients (Kd) in clay-rich soils .

- QSAR Models : Relate logP (calculated ~3.1) to biodegradation half-lives using EPI Suite or TEST software.

- Experimental Validation : Conduct soil column studies with GC-MS monitoring to detect anaerobic breakdown products (e.g., dechlorinated metabolites) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Methodological Answer : Variability arises from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.